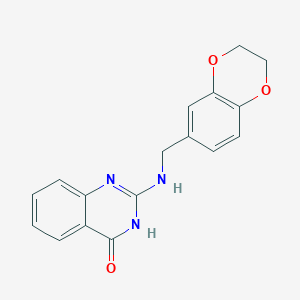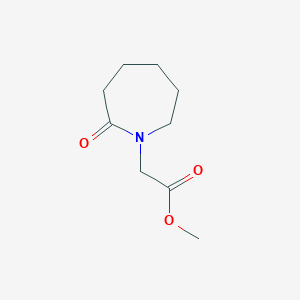
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one, also known as DQBQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. DQBQ is a quinazoline derivative that has shown promising results in preclinical studies as a potent inhibitor of various enzymes and receptors.
作用机制
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This compound has been shown to bind to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of downstream substrates. Additionally, this compound has been shown to bind to the DNA-binding site of topoisomerases, thereby preventing the cleavage and religation of DNA strands.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and topoisomerases. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in mouse models of cancer.
实验室实验的优点和局限性
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one has several advantages for lab experiments, including its high purity and high yield synthesis method, its potent inhibitory activity against enzymes and receptors, and its potential applications in various fields of research. However, this compound also has some limitations, including its relatively high cost and limited availability, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one, including its potential applications in the development of novel anticancer drugs, its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, and its potential as a tool for studying the mechanisms of enzyme and receptor activity. Additionally, further studies are needed to optimize the synthesis method of this compound and to investigate its pharmacokinetics and toxicity in vivo.
合成方法
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)aniline with 2-chloro-3-formylquinazoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable option for large-scale synthesis.
科学研究应用
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against several enzymes and receptors. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. These inhibitory activities make this compound a potential candidate for the development of novel anticancer drugs.
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16-12-3-1-2-4-13(12)19-17(20-16)18-10-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9H,7-8,10H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGBXOMJGIBRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(7-Bromo-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358022.png)
![2-Fluoro-3-[[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7358036.png)
![2-[[2-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7358038.png)
![N,N-dimethyl-5-[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B7358056.png)
![N-(2,6-Dimethyl-phenyl)-2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B7358064.png)
![3-[3-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)propylamino]-4-(trifluoromethyl)benzonitrile](/img/structure/B7358069.png)
![1-tert-butyl-6-[[(E)-3-phenylprop-2-enyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358080.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![2-amino-4-[1-(1,2,5-trimethylpyrrole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7358092.png)
![1-tert-butyl-6-[[2-hydroxy-2-(3-methylphenyl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358093.png)
![1-(2-bromophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358094.png)
![N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B7358105.png)

![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)